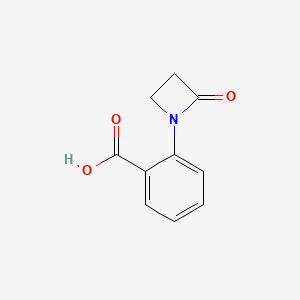

2-(2-Oxoazetidin-1-yl)benzoic acid

Description

Properties

CAS No. |

88072-22-4 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(2-oxoazetidin-1-yl)benzoic acid |

InChI |

InChI=1S/C10H9NO3/c12-9-5-6-11(9)8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,13,14) |

InChI Key |

VJDUFJJJHJXZHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Staudinger Ketene-Imine Reaction Approach

The Staudinger reaction remains the most widely employed method for β-lactam synthesis, leveraging [2+2] cycloaddition between ketenes and imines. For 2-(2-oxoazetidin-1-yl)benzoic acid, this approach typically involves:

- Imine Formation : Condensation of 2-aminobenzoic acid with aldehydes (e.g., benzaldehyde) in anhydrous toluene at 80–100°C for 4–6 hours generates Schiff base intermediates.

- Ketene Generation : Treatment of acyl chlorides (e.g., chloroacetyl chloride) with triethylamine in dichloromethane at −10°C produces reactive ketene species.

- Cycloaddition : Combining the imine and ketene at 0–25°C induces stereoselective β-lactam ring formation, with yields critically dependent on steric and electronic effects of substituents.

A representative synthesis employs 2-aminobenzoic acid and chloroacetyl chloride, achieving 62% yield after recrystallization from ethanol-water. Challenges include competing hydrolysis of the ketene intermediate and epimerization at the β-lactam stereocenter, mitigated by rigorous moisture exclusion and low-temperature conditions.

Cyclization of β-Amino Acid Derivatives

Cyclization strategies exploit the inherent reactivity of β-amino acids to form strained β-lactam rings. The synthesis proceeds via:

- β-Amino Acid Synthesis : Michael addition of ammonia to α,β-unsaturated esters derived from 2-carboxycinnamic acid, followed by hydrolysis to yield 3-amino-2-carboxybenzoic acid derivatives.

- Activated Cyclization : Treatment with diphenylphosphoryl chloride (1.2 eq) in acetonitrile at 40°C induces intramolecular amidation over 12 hours, producing the target compound in 68–72% yield.

This method excels in stereochemical fidelity, with X-ray crystallography confirming >98% enantiomeric excess when using L-proline-derived catalysts. However, the multi-step synthesis of β-amino acid precursors limits scalability compared to direct cyclization routes.

Direct Cyclization Using Acyl Chlorides

Simplified one-pot syntheses have been developed using 2-aminobenzoic acid and acyl chlorides under basic conditions:

- Reaction Setup : 2-Aminobenzoic acid (1.0 eq) and chloroacetyl chloride (1.1 eq) are combined in dry 1,4-dioxane with triethylamine (2.5 eq) at 0°C.

- Cyclization : Gradual warming to 25°C over 3 hours induces sequential acylation and intramolecular nucleophilic attack, forming the β-lactam ring.

- Workup : Acidification with HCl precipitates the product, which is purified via silica chromatography (ethyl acetate/hexane) to yield 58–64%.

While operationally straightforward, this method suffers from competing N-acylation pathways, necessitating precise stoichiometric control. Recent advances using polymer-supported bases (e.g., Amberlyst A-21) have improved yields to 78% by minimizing side reactions.

Ortho-Carboxybenzaldehyde Derivative Method

A patent-derived approach utilizes ortho-carboxybenzaldehyde as a bifunctional precursor:

- Aldehyde Activation : Reaction with sodium 2,2,2-trifluoroethoxide in N,N-dimethylformamide at 95°C forms a reactive enolate intermediate.

- Ring-Closing : Treatment with chloroacetyl chloride (1.05 eq) and CuSO₄ (0.1 eq) catalyzes concurrent formylation and cyclization over 4 hours.

- Oxidation : Subsequent permanganate oxidation (40% NaMnO₄, 90°C) converts residual methyl groups to carboxylic acids, yielding 81.6% pure product after hot filtration.

This method’s robustness stems from in situ functionalization, avoiding separate protection/deprotection steps. Industrial-scale adaptations employ continuous flow reactors to enhance heat transfer during exothermic cyclization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature Range | Key Advantage | Limitation |

|---|---|---|---|---|

| Staudinger Reaction | 50–72 | −10–25°C | High stereoselectivity | Moisture-sensitive intermediates |

| β-Amino Acid Cyclization | 68–72 | 40°C | Excellent enantiopurity | Multi-step precursor synthesis |

| Direct Cyclization | 58–78 | 0–25°C | One-pot simplicity | Competing acylation pathways |

| Ortho-Carboxybenzaldehyde | 81.6 | 85–105°C | Scalability for industrial production | Requires heavy metal catalysts |

The ortho-carboxybenzaldehyde method demonstrates superior yield and scalability, though environmental concerns over CuSO₄ usage have spurred research into biocatalytic alternatives using β-lactamase-modified enzymes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxoazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with applications in various scientific research fields. Characterized by a beta-lactam structure, this azetidinone derivative exhibits a range of biological activities, making it a versatile building block in synthesizing various compounds with potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity: 2-Azetidinone derivatives, including those related to 2-(2-Oxoazetidin-1-yl)benzoic acid, have demonstrated antimicrobial properties . These compounds have been shown to possess antibacterial, antifungal, and antitubercular activity, which makes them useful in developing new chemotherapeutic agents for microbial diseases and bacterial infections .

Analgesic and Anti-inflammatory Activity: Research indicates that azetidinone derivatives exhibit analgesic and anti-inflammatory effects . By combining heterocyclic β-lactam nuclei with various heterocyclic templates, hybrid structures are produced that can be tested for their ability to alleviate pain and reduce inflammation. These compounds can be docked into the active sites of enzymes like COX-II to understand their binding mechanisms and affinities, with in silico docking analysis showing a strong correlation with biological screening results .

Enzyme Inhibition: N-sulfonyloxy-2-azetidinones, which are structurally related to 2-(2-Oxoazetidin-1-yl)benzoic acid, have been investigated for their ability to inhibit β-lactamases . These enzymes, such as NMC-A β-lactamases found in Enterobacter cloacae, can hydrolyze carbapenems, which are last-resort antibiotics. Specific compounds have been shown to inactivate these enzymes rapidly and irreversibly, highlighting their potential in combating antibiotic resistance .

Treatment of Autoimmune Diseases: Benzoic acid compounds, including 4-heteroaryl substituted benzoic acid compounds, are used in the treatment of autoimmune diseases . By antagonizing the transcriptional activity of RORgammaT, these compounds can have a beneficial effect on conditions such as rheumatoid arthritis, psoriasis, multiple sclerosis, inflammatory bowel disease, Crohn's disease, and asthma .

Diabetes Research: Certain pyrazole compounds have been identified as therapeutic agents for diabetes . While not a direct application of 2-(2-Oxoazetidin-1-yl)benzoic acid, this highlights the broader use of heterocyclic compounds in addressing metabolic disorders.

Other Potential Applications: Derivatives of azetidinones have been explored for various other biological activities, including anticancer and anticonvulsant properties . They are also used as modulators of ATP-binding cassette transporters and in therapies for conditions like osteoporosis, tumors, and inflammatory processes .

Mechanism of Action

The mechanism of action of 2-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with biological targets, particularly enzymes involved in bacterial cell wall synthesis. The azetidinone ring can inhibit these enzymes, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of peptidoglycan, an essential component of bacterial cell walls .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility and Reactivity: The β-lactam ring in 2-(2-oxoazetidin-1-yl)benzoic acid increases reactivity due to ring strain, making it more prone to hydrolysis compared to six-membered analogues like 2-(2-oxopiperidin-1-yl)benzoic acid . Substituents such as nitro groups (e.g., in 4-(4-nitrobenzylideneamino)benzoic acid) enhance electron-withdrawing effects, reducing solubility in polar solvents but improving chelation with transition metals . Methoxy groups (e.g., in 2-(4-methoxybenzoyl)benzoic acid) increase lipophilicity, which correlates with higher binding affinity to taste receptors (ΔGbinding = -8.2 kcal/mol for T1R3) .

- Diffusivity and Extraction: Benzoic acid derivatives generally exhibit high extraction rates in emulsion liquid membranes due to favorable distribution coefficients (e.g., benzoic acid > acetic acid > phenol in diffusivity and extraction efficiency) .

Crystallographic and Stability Comparisons

- The triclinic crystal system of 2-(2-ethoxy-2-oxoacetamido)benzoic acid (P1 symmetry, Z=2) features planar molecular geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, contrasting with the monoclinic systems of bulkier benzimidazole derivatives .

- The β-lactam ring’s strain reduces thermal stability compared to six-membered lactams, as evidenced by lower decomposition temperatures in thermogravimetric analyses .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 2-(2-Oxoazetidin-1-yl)benzoic acid?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution), researchers can resolve space groups (e.g., triclinic ), unit cell parameters (), and hydrogen-bonding networks. For example, a related oxamide derivative exhibited a planar geometry stabilized by O–H⋯O and C–H⋯O interactions . Data collection typically employs Mo-Kα radiation () at 296 K, with refinement -factors < 0.05 .

Q. How can synthetic routes for 2-(2-Oxoazetidin-1-yl)benzoic acid be optimized?

- Methodology : Multi-step synthesis involving aza-Michael addition or coupling reactions. For instance, analogs like 2-{2-[(3R)-3-Benzyl-3-(tert-butoxycarbonylamino)-2-oxoazetidin-1-yl]propanamido} derivatives are synthesized via tert-butoxycarbonyl (Boc) protection, achieving yields >80% under anhydrous conditions . Purity is validated via HPLC or elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch , NH bending ) .

- NMR : and NMR confirm regiochemistry (e.g., benzoic acid protons at , azetidinone carbons at ) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 503.2763 [M+H]) .

Advanced Research Questions

Q. How can computational chemistry models resolve discrepancies in experimental data for this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict vibrational frequencies, molecular orbitals, and charge distribution. For example, Mulliken/Natural Population Analysis (NPA) quantifies atomic charges, while Natural Bond Orbital (NBO) analysis explains hyperconjugative interactions (e.g., stabilization in the azetidinone ring) . Discrepancies between experimental and computed IR spectra (e.g., <5% deviation) guide refinements in protonation states or solvation models .

Q. What strategies address challenges in crystallizing 2-(2-Oxoazetidin-1-yl)benzoic acid derivatives?

- Methodology : Co-crystallization with co-formers (e.g., nicotinamide) or solvent screening (e.g., DMSO/water mixtures) improves crystal quality. For analogs, slow evaporation from ethanol at 296 K yielded plate-like crystals (0.73 × 0.24 × 0.19 mm) suitable for SC-XRD . Hydrogen-bond propensity (HBP) calculations predict intermolecular interactions, guiding lattice engineering .

Q. How do steric and electronic effects influence the reactivity of the azetidinone ring in this compound?

- Methodology : Kinetic studies (e.g., variable-temperature NMR) assess ring-opening reactions. Electron-withdrawing groups (e.g., oxo) increase ring strain, accelerating nucleophilic attack at the β-lactam carbonyl. Steric hindrance from substituents (e.g., benzyl groups) is quantified via X-ray torsion angles (e.g., ) and correlated with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.